molecular formula C15H16N2OS B6423663 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one CAS No. 2549043-47-0

3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one

Cat. No. B6423663
CAS RN: 2549043-47-0
M. Wt: 272.4 g/mol
InChI Key: AQSDWPKTSSQQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one (3-BSOHQ) is a novel small molecule that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a unique structure that is composed of a benzyl group attached to a sulfanylidene group, which is then attached to an octahydroquinazolin-4-one moiety. This structure gives the molecule a high degree of flexibility and a wide range of potential applications. 3-BSOHQ has been studied for its ability to act as a catalyst, an inhibitor, and a modulator in various biochemical and physiological processes.

Scientific Research Applications

3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential applications in various scientific fields. It has been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been studied as an inhibitor of enzymes, such as cytochrome P450, and as a modulator of the activity of various proteins. Additionally, 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential use as an anti-cancer agent, a neuroprotective agent, and an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is not fully understood. However, it is believed to act as a catalyst by facilitating the formation of covalent bonds between two molecules. It is also believed to act as an inhibitor by blocking the active sites of enzymes, such as cytochrome P450. Finally, it is believed to act as a modulator of the activity of proteins by binding to and altering their structure.
Biochemical and Physiological Effects
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to modulate the activity of proteins. Additionally, it has been studied for its potential effects on cancer cells, neuroprotection, and inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one in lab experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one in lab experiments. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, the exact mechanism of action of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is not fully understood, which can make it difficult to predict its effects in certain situations.

Future Directions

There are several potential future directions for the study of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one. One potential direction is to further study its potential effects on cancer cells, neuroprotection, and inflammation. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential new applications. Additionally, further research could be conducted to develop new methods for synthesizing 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one, as well as to develop new derivatives with improved properties. Finally, further research could be conducted to explore the potential of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one as a drug delivery system.

Synthesis Methods

3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is synthesized through a multi-step process that involves the use of several reagents. The first step involves the reaction of a benzyl bromide with a sulfanylidene-containing compound, such as 2-mercaptoethanol, to form a benzyl sulfanylidene product. This product is then reacted with an octahydroquinazolin-4-one derivative to yield the desired 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one. The reaction is typically carried out in an inert atmosphere at a temperature of -78°C.

properties

IUPAC Name

3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSDWPKTSSQQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one

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